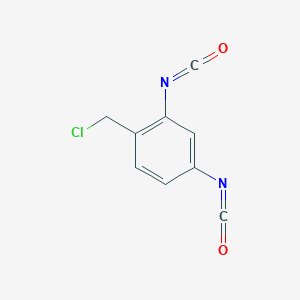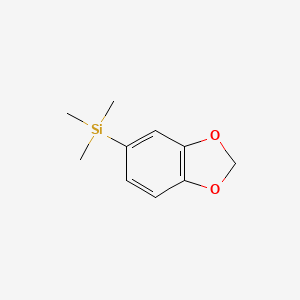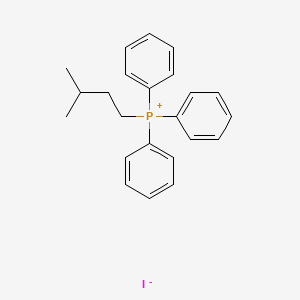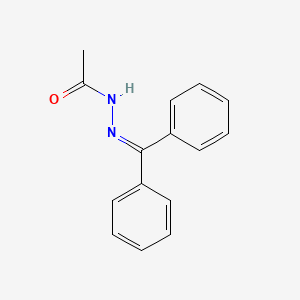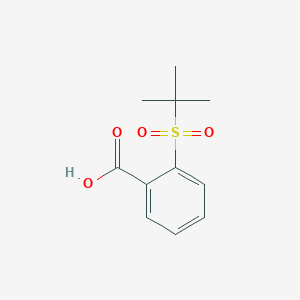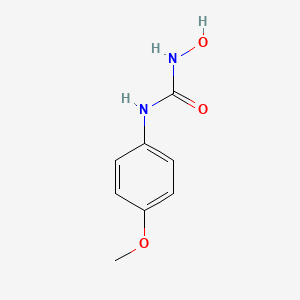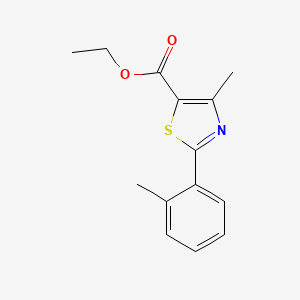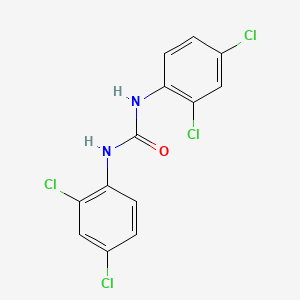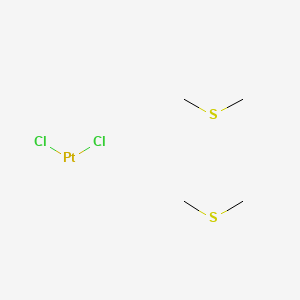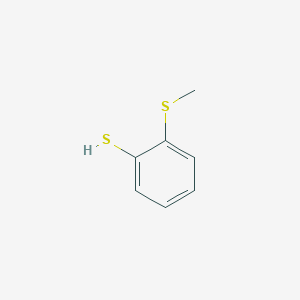
2-Methylsulfanylbenzenethiol
Descripción general
Descripción
2-Methylsulfanylbenzenethiol (MSBT) is a chemical compound with the molecular formula C8H10S2. It is a yellowish liquid with a strong odor and is used in the synthesis of various organic compounds. MSBT is an important intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. In
Mecanismo De Acción
The mechanism of action of 2-Methylsulfanylbenzenethiol is not fully understood. It is believed to act as a scavenger of free radicals and reactive oxygen species, thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. These mechanisms contribute to the antioxidant and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylsulfanylbenzenethiol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, this compound has some limitations as well. It has a strong odor and can be irritating to the skin and eyes. It is also toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are several future directions for the study of 2-Methylsulfanylbenzenethiol. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound at the molecular level. This could lead to the development of more effective this compound-based drugs. Finally, the study of this compound in combination with other drugs or therapies could lead to the development of new treatment strategies for various diseases.
Conclusion:
In conclusion, this compound is an important chemical compound with a wide range of biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use in cancer therapy and neuroprotection. Further research is needed to fully understand the mechanism of action of this compound and to develop effective this compound-based drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-Methylsulfanylbenzenethiol has been extensively studied for its biological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKKASXRLFTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509273 | |
| Record name | 2-(Methylsulfanyl)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54615-64-4 | |
| Record name | 2-(Methylsulfanyl)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



